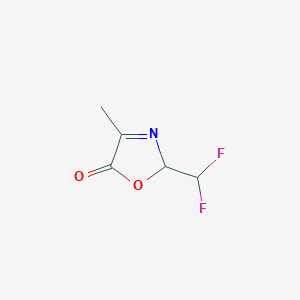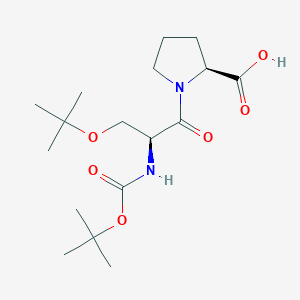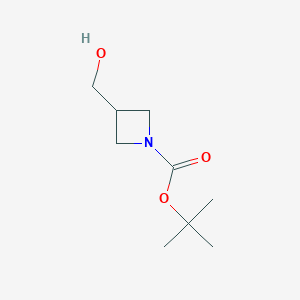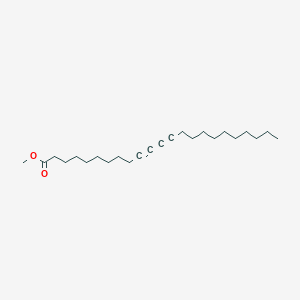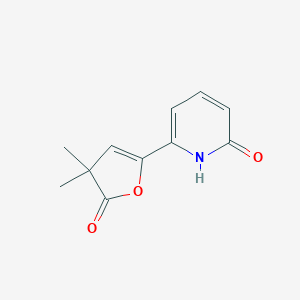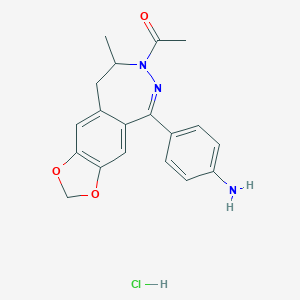
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to increased inhibitory neurotransmission (Chen et al., 2018).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Liu et al., 2019). It also has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2018). In addition, it has anxiolytic effects by reducing anxiety-like behavior in animal models (Liu et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride in lab experiments is its well-established mechanism of action. This allows for more targeted and specific experiments. However, one limitation is its potential for off-target effects, which can complicate interpretation of results (Chen et al., 2018).
Zukünftige Richtungen
There are several potential future directions for research on 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential for use in combination therapies with other drugs (Liu et al., 2019).
Conclusion
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has potential therapeutic applications in several areas, including anti-inflammatory, anti-tumor, and anti-anxiety treatments. Its well-established mechanism of action makes it a promising candidate for further research in the treatment of neurodegenerative diseases and cancer. However, its potential for off-target effects should be considered in the design and interpretation of lab experiments.
Synthesemethoden
The synthesis of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the condensation of 2-amino-5-methylbenzoic acid with glyoxylic acid in the presence of acetic anhydride. The resulting intermediate is then cyclized with paraformaldehyde and concentrated hydrochloric acid to yield the final product (Chen et al., 2018).
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties (Chen et al., 2018). In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy (Liu et al., 2019).
Eigenschaften
CAS-Nummer |
143692-40-4 |
|---|---|
Produktname |
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride |
Molekularformel |
C19H20ClN3O3 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13;/h3-6,8-9,11H,7,10,20H2,1-2H3;1H |
InChI-Schlüssel |
RHXFMHJLPQNIAP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
Synonyme |
1-(4-Aminophenyl)-3-acetyl-4-methyl-7,8-methylene-dioxy-3,4-dihydro-5H -2,3-benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




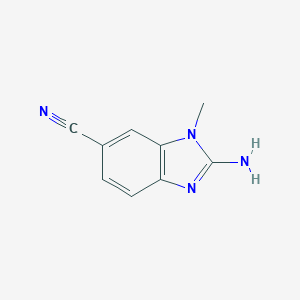
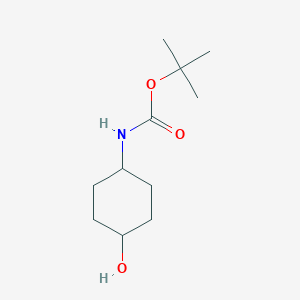
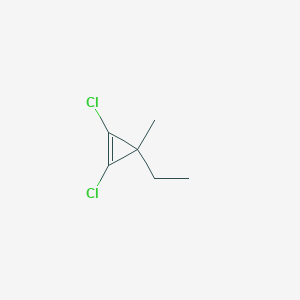
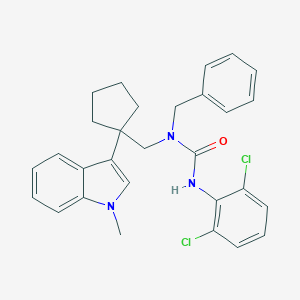
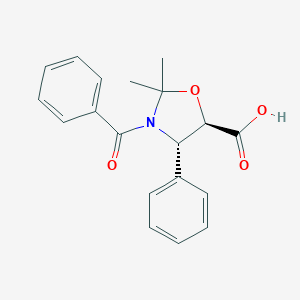
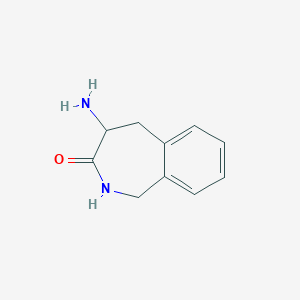
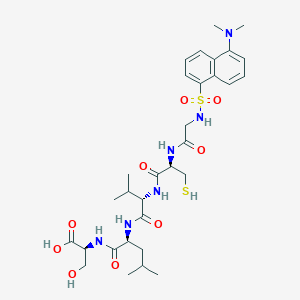
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
